molecular formula C9H12N2 B13605140 1-tert-butyl-4-ethynyl-1H-pyrazole

1-tert-butyl-4-ethynyl-1H-pyrazole

Cat. No.: B13605140
M. Wt: 148.20 g/mol
InChI Key: QCTGKFSDKRJWPM-UHFFFAOYSA-N
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Description

1-tert-butyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C9H12N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tert-butyl group at position 1 and an ethynyl group at position 4 on the pyrazole ring .

Preparation Methods

The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-tert-butyl-4-bromo-1H-pyrazole with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine, and proceeds under an inert atmosphere .

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

1-tert-butyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides .

Scientific Research Applications

1-tert-butyl-4-ethynyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

1-tert-butyl-4-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-tert-butyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an ethynyl group.

    tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate: Contains an additional carboxylate group at position 1.

    tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A more complex structure with additional functional groups

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1-tert-butyl-4-ethynylpyrazole

InChI

InChI=1S/C9H12N2/c1-5-8-6-10-11(7-8)9(2,3)4/h1,6-7H,2-4H3

InChI Key

QCTGKFSDKRJWPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C#C

Origin of Product

United States

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